

Application Notes and Protocols for Nucleophilic Substitution Reactions of Tosylated PEG Linkers

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Compound of Interest

Compound Name: *Tos-PEG6-CH₂CO₂tBu*

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Introduction

Polyethylene glycol (PEG) linkers are integral components in bioconjugation and drug delivery, renowned for their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The functionalization of PEG termini is critical for their application in creating complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][4]

Activation of the terminal hydroxyl groups of PEG is a necessary step for conjugation. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts or Tos), serves as an excellent activating group. When attached to a PEG's hydroxyl terminus, it forms a tosylate ester (PEG-OTs). This conversion transforms the poorly reactive hydroxyl group into a highly efficient leaving group, primed for nucleophilic substitution.[5][6] The stability of the resulting tosylate anion is due to resonance delocalization, which facilitates the displacement reaction.[6]

Tosylated PEGs are versatile reagents that readily react with a wide range of nucleophiles, including amines, thiols, and azides, typically via an S_N2 mechanism.[5][7] This reactivity allows for the covalent attachment of PEG to various biomolecules, small molecules, or surfaces, making tosylated PEG linkers a cornerstone of modern PEGylation strategies.[6][8]

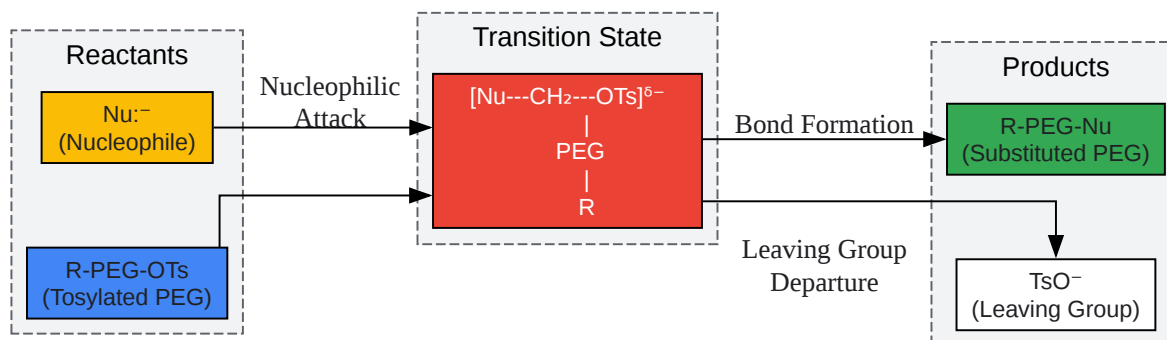
Data Presentation: Reaction Yields

The efficiency of tosylation and subsequent nucleophilic substitution reactions is critical for the synthesis of well-defined bioconjugates. The following table summarizes typical yields for key transformations involving tosylated PEG linkers. Actual yields may vary depending on the specific PEG molecular weight, reaction conditions, and the nature of the nucleophile.

Reaction Step	Starting Material	Nucleophile /Reagent	Product	Typical Yield (%)	Reference
Activation	PEG-Diol	p-TsCl, Base (e.g., TEA, Pyridine)	Mono-tosylated PEG	>95	[9]
Azidation	Tosyl-PEG-OH	Sodium Azide (NaN ₃)	Azide-PEG-OH	~95	[10]
Thiolation (via Thioacetate)	Tosyl-PEG-OH	Potassium Thioacetate (KSAC)	Thioacetyl-PEG-OH	High (not specified)	[3] [11]
Amination (via Azide Reduction)	Azide-PEG-OH	Triphenylphosphine (PPh ₃) or H ₂ /Pd	Amine-PEG-OH	~95	[10]
Amination (Direct)	Tosyl-PEG	Ammonia or Protected Amine Salts	Amine-PEG	Variable, can have side reactions	[12] [13]

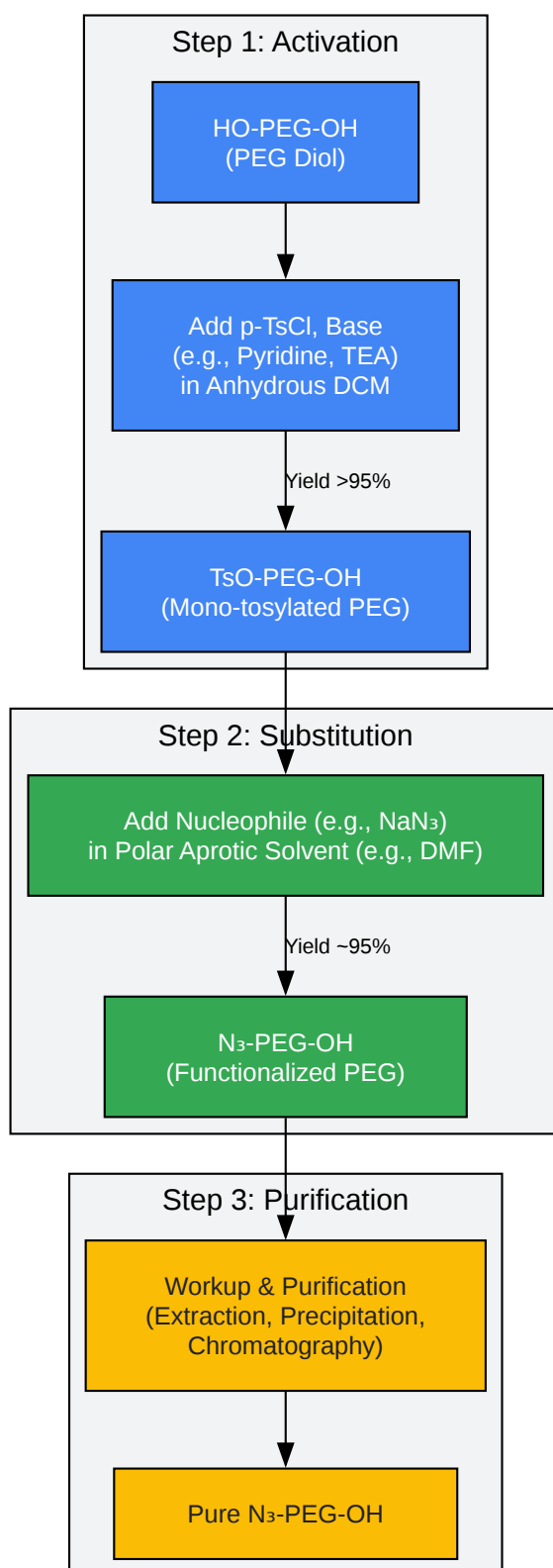
Mandatory Visualizations

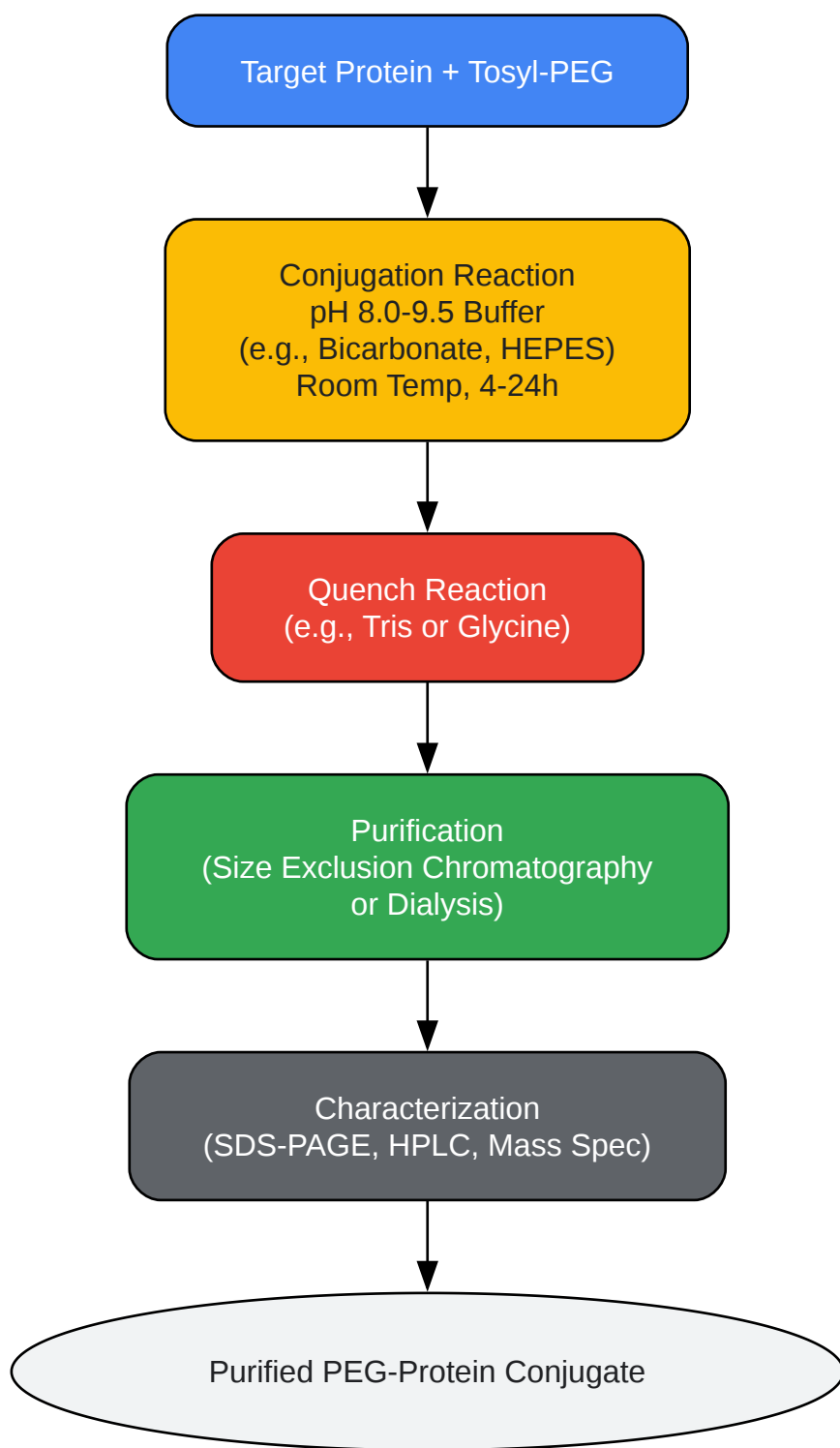
Diagrams illustrating the core reaction mechanism and typical experimental workflows provide a clear visual guide for researchers.



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Caption: General SN2 nucleophilic substitution mechanism on a tosylated PEG linker.





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